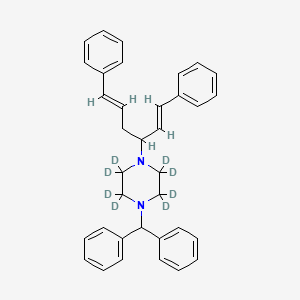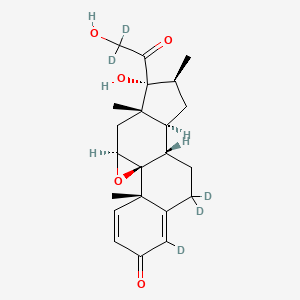
4-amino(1,2,3,4-13C4)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino(1,2,3,4-13C4)butanoic acid typically involves the incorporation of carbon-13 isotopes into the butanoic acid backbone. One common method is the chemical synthesis starting from labeled precursors such as 13C-labeled acetic acid or 13C-labeled malonic acid. The process involves multiple steps, including the formation of intermediates like 13C-labeled succinic acid, followed by amination to introduce the amino group .
Industrial Production Methods
Industrial production of this compound often employs microbial fermentation techniques using genetically modified microorganisms that can incorporate carbon-13 into their metabolic products. This method is advantageous due to its scalability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
4-amino(1,2,3,4-13C4)butanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form succinic semialdehyde.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include succinic semialdehyde from oxidation, reduced forms of the compound from reduction, and various substituted derivatives from substitution reactions .
Aplicaciones Científicas De Investigación
4-amino(1,2,3,4-13C4)butanoic acid is widely used in scientific research due to its labeled carbon atoms, which allow for detailed studies of metabolic pathways and mechanisms. Some key applications include:
Chemistry: Used as a tracer in metabolic studies to understand the fate of GABA in various biochemical pathways.
Biology: Helps in studying the role of GABA in neurotransmission and its effects on neuronal excitability.
Medicine: Used in research to develop new therapeutic agents targeting GABAergic systems for conditions like epilepsy and anxiety.
Mecanismo De Acción
The mechanism of action of 4-amino(1,2,3,4-13C4)butanoic acid involves its role as an inhibitory neurotransmitter in the central nervous system. It binds to GABA receptors, leading to the opening of chloride channels and hyperpolarization of neurons, thereby reducing neuronal excitability. This mechanism is crucial for maintaining the balance between excitation and inhibition in the brain .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 4-amino(1,2,3,4-13C4)butanoic acid include:
4-Aminobutyric acid: The non-labeled version of GABA.
L-Methionine-1,2,3,4-13C4: Another carbon-13 labeled amino acid used in metabolic studies.
γ-Aminobutyric acid: The naturally occurring form of GABA.
Uniqueness
The uniqueness of this compound lies in its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This makes it an invaluable tool in research settings where understanding the detailed mechanisms of GABA metabolism is essential .
Propiedades
Fórmula molecular |
C4H9NO2 |
|---|---|
Peso molecular |
107.091 g/mol |
Nombre IUPAC |
4-amino(1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C4H9NO2/c5-3-1-2-4(6)7/h1-3,5H2,(H,6,7)/i1+1,2+1,3+1,4+1 |
Clave InChI |
BTCSSZJGUNDROE-JCDJMFQYSA-N |
SMILES isomérico |
[13CH2]([13CH2][13C](=O)O)[13CH2]N |
SMILES canónico |
C(CC(=O)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


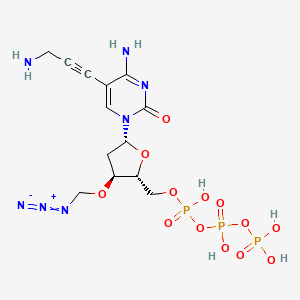
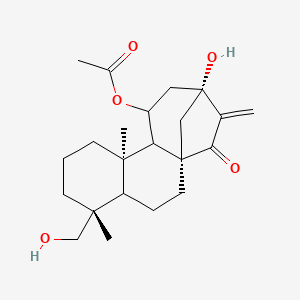
![tetrasodium;4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonate](/img/structure/B12426201.png)

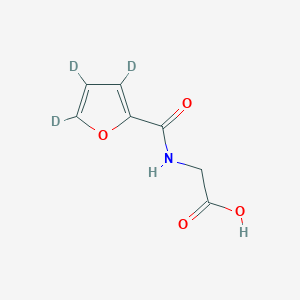
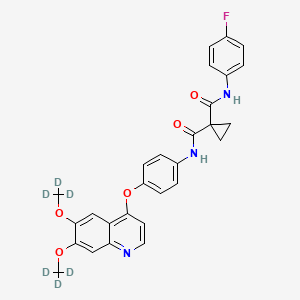
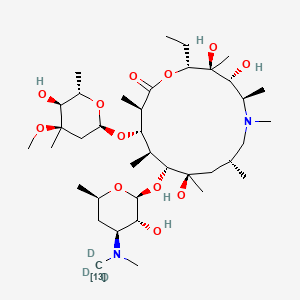
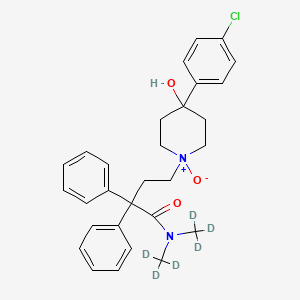
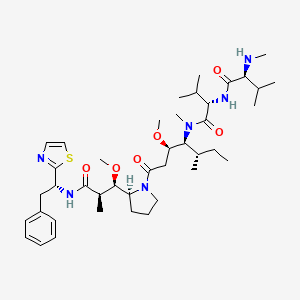
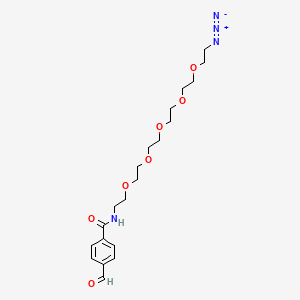
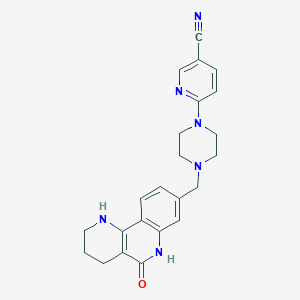
![(2S)-2-amino-6-[[(1R,2R)-2-azidocyclopentyl]oxycarbonylamino]hexanoic acid](/img/structure/B12426256.png)
